molecular formula C26H28N6O4 B2828995 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207032-03-8

4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2828995
CAS RN: 1207032-03-8
M. Wt: 488.548
InChI Key:
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline . These types of compounds are often studied for their potential as anticancer agents .


Molecular Structure Analysis

The molecular structure of this compound likely involves a [1,2,4]triazolo[4,3-a]quinazoline core, which is a fused ring system incorporating a triazole and a quinazoline .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Chemical synthesis of complex organic compounds like 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multifaceted strategies to assemble the molecule from simpler precursors. For example, reactions of anthranilamide with isocyanates have been explored to synthesize various heterocyclic compounds, showcasing methodologies that might be relevant for constructing similar complex molecules. These reactions can lead to the formation of novel structures such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and its derivatives, demonstrating the chemical versatility and potential for creating a diverse range of bioactive compounds (Chern et al., 1988).

Biological Activity Prediction and Synthesis

The synthesis and computer prediction of the biological activity of compounds structurally related to 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide reveal their potential as pharmacologically active agents. Utilizing software like PASS and GUSAR for virtual screening, researchers can predict the biological activities of such compounds. This approach has identified compounds with potential antineurotic activity, highlighting the value of computational tools in drug discovery and the promising therapeutic applications of these complex molecules (Danylchenko et al., 2016).

Antimicrobial Applications

Research on compounds incorporating the [1,2,4]triazoloquinazoline moiety, akin to 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, has demonstrated significant antimicrobial properties. Novel synthetic routes to these compounds have led to the discovery of potent antibacterial and antifungal agents, suggesting the potential application of such molecules in addressing resistant microbial infections. This underscores the importance of continued exploration and synthesis of novel heterocyclic compounds for antimicrobial therapy (Pokhodylo et al., 2021).

Future Directions

The future directions for this compound could involve further investigation into its potential anticancer activity, given the observed activity of similar compounds . Further studies could also aim to elucidate its mechanism of action and evaluate its safety profile.

properties

IUPAC Name

2-[2-(benzylamino)-2-oxoethyl]-N-butan-2-yl-1,5-dioxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4/c1-4-13-30-24(35)20-12-11-19(23(34)28-17(3)5-2)14-21(20)32-25(30)29-31(26(32)36)16-22(33)27-15-18-9-7-6-8-10-18/h4,6-12,14,17H,1,5,13,15-16H2,2-3H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXBRTBFHQJESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NCC4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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